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Introduction
Fura-PE3 is a ratiometric calcium indicator that is an analog of Fura-2. It is designed to be

more resistant to leakage from cells, making it particularly well-suited for long-term calcium

imaging studies in primary neuron cultures. Like Fura-2, Fura-PE3 exhibits a shift in its

fluorescence excitation spectrum upon binding to Ca²⁺, allowing for the determination of

intracellular calcium concentrations by measuring the ratio of fluorescence intensities at two

different excitation wavelengths.[1] This ratiometric measurement corrects for variations in dye

concentration, illumination intensity, and optical path length, providing more accurate and

reliable data.[1][2]

These application notes provide a comprehensive guide to using Fura-PE3 AM for calcium

imaging in primary neuron cultures, covering everything from the initial cell culture to data

analysis and troubleshooting.

Quantitative Data Summary
The following tables summarize key quantitative parameters for using Fura-PE3 in primary

neuron cultures. These values are derived from protocols for the closely related Fura-2 AM and

should be optimized for your specific cell type and experimental conditions.
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Parameter Recommended Value Notes

Fura-PE3 AM Stock Solution 1-4 mM in dry DMSO

Prepare fresh for each

experiment.[3] Vortex

thoroughly for at least 10

minutes to ensure the dye is

fully dissolved.[3] Pluronic F-

127 (20% in DMSO) can be

added to the stock solution to

aid in dye loading.[3]

Working Concentration 1-5 µM

The optimal concentration

should be determined

empirically. Higher

concentrations can lead to

cytotoxicity and calcium

buffering.

Incubation Time 30-60 minutes

Longer incubation times may

be required for complete de-

esterification but can also

increase the risk of cytotoxicity.

[4]

Incubation Temperature 37°C

Incubation at 37°C generally

facilitates faster loading and

de-esterification.[4]

Excitation Wavelengths
340 nm (Ca²⁺-bound) and 380

nm (Ca²⁺-free)

These are the standard

excitation wavelengths for

ratiometric imaging with Fura

dyes.[1][2]

Emission Wavelength ~510 nm

The emission peak for both the

Ca²⁺-bound and Ca²⁺-free

forms of the dye.[1][2]
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Spectral Properties Wavelength (nm)

Excitation (Ca²⁺-bound) ~340

Excitation (Ca²⁺-free) ~380

Emission ~510

Experimental Protocols
I. Preparation of Primary Neuron Cultures
This protocol provides a general method for establishing primary cortical or hippocampal

neuron cultures from embryonic rodents.

Materials:

Embryonic day 18 (E18) mouse or rat pups

Dissection medium (e.g., ice-cold Hibernate®-A)

Enzyme dissociation solution (e.g., papain or trypsin)

Enzyme inhibitor solution

Neuronal culture medium (e.g., Neurobasal® medium supplemented with B-27® supplement

and GlutaMAX™ supplement)

Poly-D-lysine or poly-L-lysine coated culture plates or coverslips

Sterile dissection tools

Procedure:

Coat Culture Vessels: Coat culture plates or coverslips with poly-D-lysine or poly-L-lysine

solution overnight at 37°C. The following day, wash the vessels three times with sterile water

and allow them to dry completely.
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Dissection: Sacrifice pregnant rodents according to institutional guidelines. Dissect embryos

and place the brains in ice-cold dissection medium. Under a dissecting microscope, carefully

remove the meninges from the cortices or hippocampi.

Enzymatic Digestion: Transfer the dissected tissue to a tube containing the enzyme

dissociation solution and incubate at 37°C for the recommended time (typically 15-30

minutes).

Trituration: After incubation, carefully remove the enzyme solution and wash the tissue with

neuronal culture medium containing an enzyme inhibitor. Gently triturate the tissue with a

fire-polished Pasteur pipette until a single-cell suspension is obtained.

Plating: Determine the cell density using a hemocytometer. Plate the neurons onto the

coated culture vessels at the desired density in pre-warmed neuronal culture medium.

Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

Change half of the medium every 2-3 days.

II. Fura-PE3 AM Loading
This protocol describes the loading of Fura-PE3 AM into primary neurons for calcium imaging.

Materials:

Primary neuron cultures on glass-bottom dishes or coverslips

Fura-PE3 AM

Anhydrous DMSO

Pluronic F-127 (20% solution in DMSO, optional)

Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol red-

free)[4]

Procedure:
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Prepare Fura-PE3 AM Stock Solution: For a 4 mM stock solution, dissolve 50 µg of Fura-
PE3 AM in 9 µL of dry DMSO and 1 µL of 20% Pluronic F-127.[3] Vortex vigorously for at

least 10 minutes.[3] Store any unused stock solution desiccated and protected from light at

-20°C.

Prepare Loading Solution: Dilute the Fura-PE3 AM stock solution in imaging buffer to a final

working concentration of 1-5 µM. The optimal concentration needs to be determined

empirically for your specific neurons.

Dye Loading: Remove the culture medium from the neurons and wash them once with

imaging buffer. Add the Fura-PE3 AM loading solution to the cells and incubate for 30-60

minutes at 37°C in the dark.[4]

Wash and De-esterification: After incubation, wash the cells twice with fresh imaging buffer to

remove excess dye. Allow the cells to de-esterify the AM ester for at least 30 minutes at

room temperature in the dark before imaging. This step is crucial for the dye to become

calcium-sensitive.

III. Ratiometric Calcium Imaging
This protocol outlines the procedure for acquiring ratiometric calcium imaging data from Fura-
PE3-loaded neurons.

Materials:

Fura-PE3 loaded primary neuron cultures

Fluorescence microscope equipped with a light source capable of excitation at 340 nm and

380 nm, an emission filter around 510 nm, and a sensitive camera.

Agonists or antagonists for stimulating neuronal activity (e.g., glutamate, NMDA, KCl)

Procedure:

Microscope Setup: Place the dish or coverslip with the loaded neurons on the microscope

stage.
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Image Acquisition: Acquire fluorescence images by alternating the excitation wavelength

between 340 nm and 380 nm. The emission should be collected at approximately 510 nm.[1]

[2]

Baseline Recording: Record a stable baseline fluorescence ratio (F340/F380) for a few

minutes before applying any stimulus.

Stimulation: Apply the desired stimulus (e.g., by puff application or perfusion) while

continuously acquiring images.

Post-Stimulation Recording: Continue recording after the stimulus has been removed to

observe the return to baseline calcium levels.

Phototoxicity Prevention: To minimize phototoxicity, use the lowest possible excitation light

intensity and exposure time that still provides a good signal-to-noise ratio.[4] It is also

recommended to use a neutral density filter.[4]

IV. Data Analysis
The primary output of a ratiometric calcium imaging experiment is the ratio of the fluorescence

intensities at the two excitation wavelengths (Ratio = F340 / F380). This ratio is proportional to

the intracellular calcium concentration.

Steps for Data Analysis:

Background Subtraction: For each image, subtract the background fluorescence from a

region of interest (ROI) that does not contain any cells.

ROI Selection: Select ROIs corresponding to the cell bodies of individual neurons.

Calculate Ratio: For each ROI at each time point, calculate the ratio of the background-

subtracted fluorescence intensity at 340 nm to that at 380 nm.

Data Plotting: Plot the ratio over time to visualize the changes in intracellular calcium

concentration.

(Optional) Conversion to [Ca²⁺]: To convert the ratio to an absolute calcium concentration, a

calibration is required using the Grynkiewicz equation:[4]
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[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)

Where:

Kd: The dissociation constant of Fura-PE3 for Ca²⁺.

R: The measured fluorescence ratio (F340/F380).

Rmin: The ratio in the absence of calcium (determined using a calcium chelator like

EGTA).

Rmax: The ratio at saturating calcium concentrations (determined using a calcium

ionophore like ionomycin in the presence of high extracellular calcium).

F_free_380 / F_bound_380: The ratio of fluorescence intensities at 380 nm excitation in

calcium-free and calcium-saturating conditions, respectively.
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Caption: Experimental workflow for Fura-PE3 calcium imaging in primary neurons.
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Caption: Glutamate-NMDA receptor-mediated calcium signaling pathway in neurons.
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Problem Possible Cause Suggested Solution

Low fluorescence signal

- Incomplete de-esterification

of Fura-PE3 AM.- Low dye

loading concentration.-

Photobleaching.

- Increase the de-esterification

time.- Optimize the Fura-PE3

AM working concentration.-

Reduce excitation light

intensity and exposure time.

Use a neutral density filter.[4]

High background fluorescence

- Incomplete removal of

extracellular dye.- Use of

phenol red-containing imaging

buffer.

- Ensure thorough washing

after dye loading.- Use phenol

red-free imaging buffer.[4]

Uneven dye loading

- Cells are not healthy or are

detaching.- Inadequate mixing

of the loading solution.

- Ensure cells are well-adhered

and healthy before loading.-

Vortex the Fura-PE3 AM

loading solution thoroughly

before application.

No response to stimulus

- Cells are not viable.- Stimulus

is not effective.- Dye is not

properly loaded or de-

esterified.

- Check cell viability with a

viability stain.- Verify the

concentration and activity of

your stimulus.- Re-optimize the

dye loading and de-

esterification protocol.

Ratio changes are noisy or

unstable

- Low signal-to-noise ratio.-

Phototoxicity causing cell

stress.

- Increase the exposure time or

binning on the camera.-

Reduce the frequency of

image acquisition and the

intensity of the excitation light.

[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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